1-Chloro-3,5-dimethoxy-2-nitrobenzene

Descripción

Contextual Significance of Nitroaromatic Compounds in Advanced Organic Synthesis

Nitroaromatic compounds represent a crucial class of chemicals, the majority of which are synthetically produced for wide-ranging industrial applications. nih.gov These organic molecules, defined by the presence of at least one nitro group (–NO₂) attached to an aromatic ring, are fundamental in the synthesis of numerous products, including dyes, polymers, pesticides, and explosives. nih.gov The strong electron-withdrawing nature of the nitro group significantly influences the chemical properties of the aromatic ring, making these compounds highly versatile intermediates in advanced organic synthesis. nih.gov This electronic effect is pivotal as it can direct the course of certain chemical reactions, particularly electrophilic substitution, and allows the nitro group itself to be transformed into other functional groups, such as amines, through reduction processes. evitachem.comacs.org

The reactivity endowed by the nitro group makes nitroaromatics key building blocks for more complex molecules. researchgate.net Their utility is further demonstrated in their role as precursors in the production of pharmaceuticals and agrochemicals. evitachem.com The ability to modify the functional groups on a nitroaromatic scaffold allows chemists to construct intricate molecular architectures. evitachem.com

Research Landscape of Halogenated and Alkoxy-Substituted Nitrobenzenes, with Specific Reference to 1-Chloro-3,5-dimethoxy-2-nitrobenzene

Within the vast family of nitroaromatics, halogenated and alkoxy-substituted nitrobenzenes are a subject of significant research interest. nih.govresearchgate.net These compounds serve as important intermediates for creating diverse heterocyclic structures and other industrial chemicals. researchgate.net The presence of halogens (like chlorine) and alkoxy groups (like methoxy) on the nitrobenzene (B124822) ring introduces a unique combination of electronic and steric effects, which chemists can exploit for targeted synthetic strategies. evitachem.comresearchgate.net For instance, the nitration of 1-alkoxy-2-acetylaminobenzenes can yield different isomers depending on the reaction conditions, highlighting the nuanced control possible within this class of molecules. researchgate.net

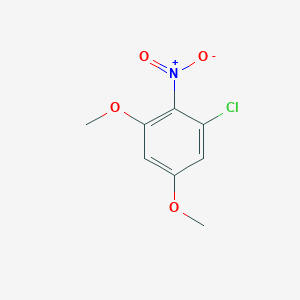

A specific compound within this subclass is This compound . This molecule features a benzene (B151609) ring substituted with a chlorine atom, two methoxy (B1213986) groups (–OCH₃), and a nitro group (–NO₂). evitachem.com The interplay between the electron-donating methoxy groups and the electron-withdrawing nitro and chloro groups defines its chemical reactivity. evitachem.com This substitution pattern makes it a valuable intermediate for various chemical transformations. evitachem.com

The synthesis of this compound is most commonly achieved through the chlorination of 3,5-dimethoxynitrobenzene. evitachem.com This reaction often utilizes chlorinating agents like copper(I) chloride. evitachem.com

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₈H₈ClNO₄ guidechem.com |

| Molecular Weight | 217.61 g/mol |

| Melting Point | 123°C |

| Boiling Point | 352.2±37.0°C at 760 mmHg |

| Density | 1.349±0.06 g/cm³ |

| IUPAC Name | This compound |

| CAS Number | 90-25-5 guidechem.com |

This table contains data sourced from multiple references. guidechem.com

This compound undergoes several key types of chemical reactions. Due to the electronic effects of its substituents, it can participate in electrophilic aromatic substitution. evitachem.com Furthermore, the nitro group can be reduced to an amine group, a common and crucial transformation in the synthesis of many organic molecules. evitachem.com The presence of both activating (methoxy) and deactivating (nitro, chloro) groups influences the regioselectivity of these reactions. evitachem.com

Structure

3D Structure

Propiedades

IUPAC Name |

1-chloro-3,5-dimethoxy-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO4/c1-13-5-3-6(9)8(10(11)12)7(4-5)14-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHLPIOGWYXZJJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)Cl)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059005 | |

| Record name | Benzene, 1-chloro-3,5-dimethoxy-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90-25-5 | |

| Record name | 1-Chloro-3,5-dimethoxy-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-chloro-3,5-dimethoxy-2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-chloro-3,5-dimethoxy-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-chloro-3,5-dimethoxy-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-3,5-dimethoxy-2-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.800 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Chloro 3,5 Dimethoxy 2 Nitrobenzene and Analogues

Classical and Contemporary Synthetic Pathways to 1-Chloro-3,5-dimethoxy-2-nitrobenzene

The construction of this compound can be approached through several strategic disconnections, primarily involving the sequential introduction of the chloro, methoxy (B1213986), and nitro groups onto the benzene (B151609) ring.

Nitration Strategies for Dimethoxy-Chlorobenzene Precursors

A primary and direct route to this compound involves the electrophilic nitration of a 1-chloro-3,5-dimethoxybenzene (B30813) precursor. The two methoxy groups are strong activating groups and ortho-, para-directors, while the chloro group is a deactivating but also an ortho-, para-director. In this case, the powerful activating effect of the methoxy groups governs the regiochemical outcome, directing the incoming electrophile (the nitronium ion, NO2+) to the positions ortho and para to them.

The position between the two methoxy groups (C2) is sterically hindered and electronically activated. The positions ortho to the chlorine (C2 and C6) and para to the chlorine (C4) are also potential sites of substitution. The strong activating and ortho,para-directing influence of the methoxy groups overrides the deactivating effect of the chlorine atom, leading to the nitration at the C2 position.

| Precursor | Reagents | Product | Reference |

| 1-Chloro-3,5-dimethoxybenzene | Nitrating agent (e.g., HNO3/H2SO4) | This compound |

Halogenation Reactions in Dimethoxy-Nitrobenzene Systems

An alternative approach involves the halogenation of a 3,5-dimethoxynitrobenzene intermediate. The nitro group is a strong deactivating group and a meta-director, while the methoxy groups are strong activating groups and ortho-, para-directors. The combined directing effects of these substituents would need to be carefully considered to achieve the desired 1-chloro isomer. The most common method for this transformation is the chlorination using a chlorinating agent such as copper(I) chloride, potentially with a catalyst. evitachem.com

| Precursor | Reagents | Product | Reference |

| 3,5-Dimethoxynitrobenzene | Chlorinating agent (e.g., CuCl) | This compound | evitachem.com |

Nucleophilic Aromatic Substitution Routes for Direct Functionalization

Nucleophilic aromatic substitution (SNA) reactions provide another synthetic avenue. This type of reaction is facilitated by the presence of strong electron-withdrawing groups, such as a nitro group, on the aromatic ring. nih.govmasterorganicchemistry.com These reactions proceed through a negatively charged intermediate. masterorganicchemistry.com For the synthesis of this compound, a potential precursor could be a dinitro-dimethoxybenzene derivative where one of the nitro groups is displaced by a chloride ion. The rate of these reactions is significantly increased by the presence of electron-withdrawing groups. masterorganicchemistry.com

The regioselectivity of SNAr reactions is a critical aspect, with substitution often occurring at positions ortho or para to the electron-withdrawing group. nih.gov

Diazotization and Sandmeyer-type Reactions in Related Systems

The Sandmeyer reaction is a versatile method for the synthesis of aryl halides from aryl diazonium salts, which are themselves prepared from aromatic amines through diazotization. wikipedia.orgvedantu.com This reaction involves the substitution of the diazonium group with a halide using a copper(I) salt as a catalyst. wikipedia.orgvedantu.comaskiitians.comtheunconditionalguru.in

For instance, a potential synthesis could involve the diazotization of an appropriately substituted aniline (B41778), such as 3,5-dimethoxy-2-nitroaniline, followed by a Sandmeyer reaction with cuprous chloride to introduce the chlorine atom. wikipedia.orgstackexchange.com The diazotization is typically carried out at low temperatures using sodium nitrite (B80452) and a strong acid like hydrochloric acid. vedantu.com

| Reaction Type | Starting Material | Reagents | Product | Reference |

| Diazotization | Aromatic primary amine | NaNO2, HCl (0-5 °C) | Aryl diazonium salt | vedantu.com |

| Sandmeyer Reaction | Aryl diazonium salt | CuCl | Aryl chloride | wikipedia.orgvedantu.comaskiitians.com |

Regioselective Synthesis of Substituted Nitrobenzenes Incorporating Dimethoxy and Chloro Groups

Achieving the desired substitution pattern in polysubstituted aromatic systems is a central challenge in organic synthesis. The regiochemical outcome of electrophilic aromatic substitution is governed by the electronic and steric effects of the substituents already present on the ring.

Control of Substitution Patterns in Poly-Substituted Aromatic Systems

The directing effects of substituents are paramount in controlling the regioselectivity of electrophilic aromatic substitution reactions. Activating groups, such as methoxy groups, donate electron density to the ring, making it more nucleophilic and directing incoming electrophiles to the ortho and para positions. libretexts.org Conversely, deactivating groups, like the nitro group, withdraw electron density, making the ring less reactive and directing incoming electrophiles to the meta position. youtube.com

Halogens, such as chlorine, are a unique case as they are deactivating due to their inductive electron-withdrawing effect but are ortho-, para-directors due to their ability to donate a lone pair of electrons through resonance. libretexts.org When multiple substituents are present, their directing effects can either reinforce or oppose each other. In the case of precursors to this compound, the strong activating effect of the two methoxy groups generally dominates, dictating the position of further substitution. Theoretical studies, such as those using Molecular Electron Density Theory (MEDT), have been employed to understand and predict the regioselectivity in electrophilic aromatic substitution reactions of both activated and deactivated benzene derivatives. rsc.orgrsc.org

Steric and Electronic Influences on Regioselectivity

The regiochemical outcome of electrophilic aromatic substitution reactions is governed by the electronic properties (whether they are electron-donating or electron-withdrawing) and the steric bulk of the substituents already present on the benzene ring. In the context of synthesizing this compound, the interplay between the directing effects of methoxy, nitro, and chloro groups is paramount.

Electronic Effects: Substituents influence the reaction rate and the position of the incoming electrophile.

Activating Groups: Electron-donating groups (EDGs) activate the aromatic ring towards electrophilic attack and direct incoming electrophiles to the ortho and para positions. Methoxy groups (-OCH₃) are strong activators.

Deactivating Groups: Electron-withdrawing groups (EWGs) deactivate the ring and, with the exception of halogens, direct incoming electrophiles to the meta position. The nitro group (-NO₂) is a powerful deactivating, meta-directing group. Halogens, like chlorine (-Cl), are a special case; they are deactivating yet ortho, para-directing. gauthmath.com

A plausible synthetic strategy for this compound might involve the nitration of a 1-chloro-3,5-dimethoxybenzene precursor or the chlorination of 1,3-dimethoxy-2-nitrobenzene. However, the directing effects of the substituents make direct synthesis challenging. For instance, in the nitration of chlorobenzene, the chlorine atom directs the incoming nitro group primarily to the para position, with the ortho position being a minor product due to steric hindrance. gauthmath.comdoubtnut.com The formation of the meta isomer is typically minimal, often around 1%. wikipedia.org

Steric Effects: The physical size of substituents can hinder attack at adjacent positions. For example, while methoxy groups are ortho, para-directing, substitution at the ortho position can be sterically hindered, especially if the electrophile or the existing substituent is bulky. In the case of this compound, the placement of the nitro group at the C2 position, flanked by a chloro and a methoxy group, and the chloro group at C1, adjacent to a nitro and a methoxy group, suggests that a simple, one-step electrophilic substitution on a disubstituted benzene would be unlikely to yield this specific isomer as the major product.

The regioselectivity in the dinitration of dialkoxybenzenes has been shown to be influenced by the symmetry of the Highest Occupied Molecular Orbital (HOMO) of the aromatic ring, which can dictate the structure of the radical cation intermediate in a single electron transfer (SET) mechanism. nih.gov This indicates that under certain conditions, reaction pathways beyond the standard electrophilic aromatic substitution mechanism can determine the final product distribution.

| Substituent | Electronic Effect | Directing Influence |

|---|---|---|

| -OCH₃ (Methoxy) | Strongly Activating | Ortho, Para |

| -NO₂ (Nitro) | Strongly Deactivating | Meta |

| -Cl (Chloro) | Weakly Deactivating | Ortho, Para |

Catalytic Approaches in the Synthesis of this compound and Its Derivatives

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental footprint. For the synthesis of complex molecules like this compound, catalytic approaches for introducing halogen and nitro functionalities are essential. These methods often employ transition metals or solid acid catalysts to achieve transformations that are difficult under classical conditions.

For example, the chlorination of deactivated aromatic compounds such as nitrobenzene (B124822) can be achieved using trichloroisocyanuric acid (TCCA) in conjunction with solid acid catalysts like H-USY zeolite. researchgate.net This approach offers a greener alternative to traditional methods and can proceed with good conversion and high selectivity for monochlorinated products. researchgate.net Similarly, methods for the nitration of aromatic compounds have been developed using aluminosilicate (B74896) catalysts, which can be regenerated and reused. google.com

Metal-Mediated Halogenation and Nitro-Group Introduction Techniques

Metal-mediated reactions are a cornerstone of modern organic synthesis, providing powerful tools for forming carbon-halogen and carbon-nitrogen bonds.

Metal-Mediated Halogenation: Copper catalysts are particularly noteworthy for their effectiveness in halogenation reactions. mdpi.com Copper(II) chloride (CuCl₂) can serve as both a catalyst and a chlorine source for the chlorination of aromatic compounds. acs.org Research has shown that copper-catalyzed protocols can achieve C–H bond activation for the preparation of chloro- and bromoarenes using simple lithium halides and an oxidant like oxygen. rsc.org One key advantage is the compatibility of these methods with a wide range of functional groups, including both electron-donating and electron-withdrawing substituents. rsc.org For instance, copper(II) chloride has been shown to be a highly efficient scavenger of aromatic cation radicals, directing the reaction towards nuclear chlorination. rsc.org

A probable synthetic route to this compound could involve a Sandmeyer-type reaction. This process would start with a precursor like 3,5-dimethoxy-2-nitroaniline. The amino group can be converted into a diazonium salt, which is then displaced by a chlorine atom using a copper(I) chloride catalyst. A similar copper-mediated synthesis has been documented for the preparation of 1-chloro-3-methoxy-2-nitrobenzene (B183051) from 3-methoxy-2-nitroaniline, highlighting the utility of this approach. chemicalbook.com

Metal-Mediated Nitro-Group Introduction: While classical nitration often uses a mixture of nitric and sulfuric acids, metal-based catalysts can offer milder conditions and improved regioselectivity. Metal nitrates, such as copper(II) nitrate (B79036) on clay (claycop), have been used for the nitration of aromatic compounds, often proceeding through a radical cationic pathway. uliege.be Other systems, like copper bis[(perfluoroalkyl)sulfonyl]imides in ionic liquids, have also been shown to effectively catalyze the nitration of substituted benzenes. researchgate.net

The table below summarizes selected metal-mediated reactions relevant to the synthesis of halogenated nitroaromatics.

| Reaction Type | Catalyst/Reagent | Substrate Example | Key Features | Source |

|---|---|---|---|---|

| Chlorination | Cu(NO₃)₂·3H₂O / LiCl / O₂ | Aromatic C-H Bonds | Practical C-H activation; compatible with various substituents. | rsc.org |

| Chlorination | CuCl₂ | 3-Methoxy-2-nitroaniline (via diazotization) | Sandmeyer reaction to install chloro group. | chemicalbook.com |

| Chlorination | Peroxodisulphate / CuCl₂ | Anisole, Naphthalene | Efficient trapping of cation radicals to yield chlorinated products. | rsc.org |

| Nitration | Cu(N(C₄F₉SO₂)₂)₂ | Substituted Benzenes | Rapid and clean reaction in ionic liquids. | researchgate.net |

| Nitration | Iron(III) Nitrate on Clay (Claycop) | Phenols | Mild conditions with high yields and regioselectivity. | uliege.be |

Advanced Mechanistic Investigations and Reactivity of 1 Chloro 3,5 Dimethoxy 2 Nitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Mechanisms of Chloro-Nitroaromatics

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for aryl halides activated by strong electron-withdrawing groups, such as a nitro group. rsc.org The reaction typically proceeds through a two-step addition-elimination mechanism. In this pathway, a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily broken in this step. In the subsequent step, the leaving group departs, and the aromaticity of the ring is restored. The rate of SNAr reactions is highly dependent on the ability of the substituents on the ring to stabilize the negative charge of the Meisenheimer complex.

Detailed Analysis of SNAr Reactivity in 1-Chloro-3,5-dimethoxy-2-nitrobenzene Analogues

The reactivity of this compound in SNAr reactions is dictated by the electronic properties of its substituents. The nitro group, being a powerful electron-withdrawing group through both inductive and resonance effects, is crucial for activating the ring towards nucleophilic attack. This activation is most effective when the nitro group is positioned ortho or para to the leaving group (the chlorine atom), as this allows for direct delocalization and stabilization of the negative charge in the Meisenheimer intermediate. In this compound, the nitro group is ortho to the chlorine, providing strong activation for the SNAr reaction.

Conversely, the methoxy (B1213986) groups are electron-donating by resonance and electron-withdrawing by induction. Their net effect is activating in electrophilic aromatic substitution, but in the context of SNAr, their electron-donating resonance effect can slightly counteract the activation provided by the nitro group. However, their placement meta to the site of nucleophilic attack minimizes this deactivating influence.

While specific kinetic data for this compound is not extensively available in the literature, the reactivity can be inferred from studies on analogous compounds. For instance, the reactivity of various substituted nitrobenzenes towards nucleophilic attack has been studied, highlighting the importance of the electronic nature of the substituents.

| Substituted Nitrobenzene (B124822) Analogue | Relative Rate of Nucleophilic Addition | Substituent Position Relative to Attack Site | Dominant Electronic Effect |

|---|---|---|---|

| p-Chloronitrobenzene | High | Para | -I, -M of NO2 |

| m-Chloronitrobenzene | Low | Meta | -I of NO2 |

| o-Chloronitrobenzene | Very High | Ortho | -I, -M of NO2 |

| 2,4-Dinitrochlorobenzene | Extremely High | Ortho, Para | Cumulative -I, -M of two NO2 groups |

This table presents generalized relative reactivity trends for SNAr reactions based on established principles of physical organic chemistry. The data is illustrative for analogous compounds to infer the reactivity of this compound.

Computational Elucidation of SNAr Pathways and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the mechanisms of SNAr reactions. rsc.org These studies allow for the calculation of the energies of reactants, intermediates, transition states, and products, providing a detailed energy profile of the reaction pathway. For a reaction to be favorable, the activation energy (the energy difference between the reactants and the transition state) must be surmountable under the reaction conditions.

In the case of SNAr reactions of compounds like this compound, computational models would predict a pathway involving the formation of a Meisenheimer complex. The calculations would likely show that the transition state leading to this intermediate is significantly stabilized by the presence of the ortho-nitro group. The geometry of the transition state would resemble the Meisenheimer complex, with the attacking nucleophile partially bonded to the ring carbon and the carbon-chlorine bond partially broken.

Studies on similar systems have shown that the activation barrier for the formation of the Meisenheimer complex is the rate-determining step. ijrti.org The subsequent elimination of the chloride ion typically has a much lower activation barrier. DFT calculations can also model the influence of the solvent, which can play a significant role in stabilizing the charged intermediates and transition states.

| Species | Predicted Relative Energy (kcal/mol) | Key Structural Features |

|---|---|---|

| Reactants (e.g., Analogue + Nucleophile) | 0 | Planar aromatic ring |

| First Transition State (TS1) | +15 to +25 | Partial bond formation with nucleophile, partial C-Cl bond elongation |

| Meisenheimer Complex (Intermediate) | -5 to +5 | sp3-hybridized carbon at the site of attack, non-aromatic |

| Second Transition State (TS2) | -2 to +8 | Significant C-Cl bond breaking |

| Products | <0 (Exothermic) | Planar, substituted aromatic ring |

This table provides predicted relative energy ranges for the species involved in a typical SNAr reaction of a chloro-nitroaromatic compound, based on computational studies of analogous systems. The actual values for this compound would require specific calculations.

Electrophilic Aromatic Substitution (EAS) in Related Dimethoxybenzene Systems

Electrophilic aromatic substitution (EAS) is characteristic of electron-rich aromatic compounds. The outcome of such reactions on a substituted benzene (B151609) ring is governed by the directing effects of the existing substituents. These substituents can either activate or deactivate the ring towards electrophilic attack and direct the incoming electrophile to the ortho, para, or meta positions.

Directing Group Effects and Their Interplay in Multi-Substituted Aromatics (e.g., Methoxy and Nitro Groups)

In this compound, there are four substituents whose directing effects must be considered: two methoxy groups, a nitro group, and a chlorine atom.

Methoxy Groups (-OCH3): These are strong activating groups and are ortho, para-directors due to their ability to donate electron density to the ring via resonance. organicchemistrytutor.comlibretexts.org

Nitro Group (-NO2): This is a strong deactivating group and a meta-director. It withdraws electron density from the ring, making it less nucleophilic, and directs incoming electrophiles to the meta position to avoid placing a positive charge adjacent to the already electron-deficient nitro-substituted carbon in the arenium ion intermediate. organicchemistrytutor.comyoutube.com

Chlorine Atom (-Cl): Halogens are a unique class of substituents. They are deactivating due to their inductive electron withdrawal but are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance to stabilize the arenium ion intermediate. libretexts.org

When multiple substituents are present, the position of the incoming electrophile is determined by a combination of these effects. Generally, the most powerfully activating group dictates the regioselectivity. In this case, the methoxy groups are the strongest activators. The two methoxy groups at positions 3 and 5 will direct an incoming electrophile to their ortho and para positions. The position para to the 3-methoxy group is position 6. The position para to the 5-methoxy group is position 2, which is already substituted. The positions ortho to the 3-methoxy group are positions 2 and 4. The positions ortho to the 5-methoxy group are positions 4 and 6. Therefore, the methoxy groups strongly direct towards positions 4 and 6.

The nitro group at position 2 is a meta-director, which would direct to positions 4 and 6. The chlorine atom at position 1 is an ortho, para-director, directing to positions 2, 4, and 6. Thus, all substituents direct towards positions 4 and 6. Given the steric hindrance at position 2 from the adjacent nitro and chloro groups, and at position 6 from the adjacent methoxy group, position 4 is the most likely site for electrophilic attack.

| Substituent | Position | Activating/Deactivating | Directing Effect | Favored Positions for EAS |

|---|---|---|---|---|

| -Cl | 1 | Deactivating | Ortho, Para | 2, 4, 6 |

| -NO2 | 2 | Strongly Deactivating | Meta | 4, 6 |

| -OCH3 | 3 | Strongly Activating | Ortho, Para | 2, 4, 6 |

| -OCH3 | 5 | Strongly Activating | Ortho, Para | 4, 6, 2 |

Reduction Chemistry of the Nitro Group in this compound and Related Compounds

The reduction of aromatic nitro groups to amines is a synthetically important transformation, as it provides access to anilines, which are versatile intermediates for the synthesis of dyes, pharmaceuticals, and other fine chemicals. jsynthchem.com The challenge in multi-substituted molecules is to achieve selective reduction of the nitro group without affecting other functional groups.

Selective Reduction to Amino Derivatives for Further Functionalization

In this compound, the goal would be the selective reduction of the nitro group to an amine, yielding 2-chloro-4,6-dimethoxyaniline (B26236). This transformation requires a reducing agent that is chemoselective for the nitro group in the presence of a chloro substituent and methoxy groups.

Several methods are available for the selective reduction of nitroarenes. d-nb.info Catalytic hydrogenation is a common and effective method. guidechem.com Catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) can be used under hydrogen pressure. By carefully controlling the reaction conditions (catalyst, solvent, temperature, and pressure), the nitro group can be reduced while leaving the chloro group intact. For example, the catalytic hydrogenation of 2,6-dimethoxynitrobenzene to 2,6-dimethoxyaniline (B1294893) has been achieved in high yield using a Pd/C catalyst under mild conditions. guidechem.com This suggests that a similar approach would be effective for this compound.

Other reducing agents, such as metal-acid systems (e.g., Sn/HCl, Fe/HCl) or transfer hydrogenation using reagents like hydrazine (B178648) or sodium borohydride (B1222165) in the presence of a catalyst, can also be employed. jsynthchem.com The choice of reagent depends on the desired selectivity and the compatibility with other functional groups in the molecule. The resulting 2-chloro-4,6-dimethoxyaniline could then be used in further synthetic transformations, such as Sandmeyer reactions to replace the amino group or cross-coupling reactions.

Reductive Dechlorination in Nitroaromatic Systems

Reductive dechlorination is a crucial process in the degradation of chlorinated aromatic compounds. In nitroaromatic systems, this reaction can occur through various mechanisms, often mediated by biological or chemical means. The presence of a nitro group can influence the susceptibility of the C-Cl bond to cleavage.

While specific studies on the reductive dechlorination of this compound are not extensively documented in the provided search results, general principles of reductive dechlorination in nitroaromatic compounds can be applied. The process typically involves the transfer of electrons to the aromatic ring, which can lead to the expulsion of the chloride ion. researchgate.net This can be a direct biological process where microbes utilize the chlorinated compound as an electron acceptor in a process known as halorespiration, or it can be an abiotic chemical reaction. nih.gov

In some instances, the degradation of chlorinated nitrophenols is initiated by the reduction of the nitro group, which is then followed by reductive dehalogenation. researchgate.netgoogle.com For example, the degradation of 2-chloro-5-nitrophenol (B15424) by Ralstonia eutropha JMP134 begins with the reduction of the nitro group to a hydroxylamino group, followed by a rearrangement and subsequent reductive removal of the chlorine atom. researchgate.net It is plausible that a similar pathway could be involved in the transformation of this compound. The initial reduction of the nitro group would increase the electron density on the ring, potentially making the C-Cl bond more susceptible to cleavage.

It is important to note that the hydrogenation of chloronitrobenzenes to their corresponding anilines often aims to avoid dehalogenation. google.com However, under certain conditions, particularly with specific catalysts or microbial systems, dechlorination can become a significant reaction pathway.

| Aspect of Reductive Dechlorination | Description | Relevant Findings from Similar Systems |

| General Mechanism | Electron transfer to the aromatic ring leading to C-Cl bond cleavage. researchgate.net | Can be biotic (halorespiration) or abiotic. nih.gov |

| Influence of Nitro Group | Can activate the ring for electron transfer. Reduction of the nitro group can precede dechlorination. researchgate.netgoogle.com | In 2-chloro-5-nitrophenol, nitro group reduction to a hydroxylamino group initiates the degradation pathway, which is followed by dechlorination. researchgate.net |

| Catalytic Approaches | While often designed to prevent dehalogenation, certain catalysts can promote it. | Rhodium-based catalysts have been shown to reduce halonitrobenzenes to haloanilines with minimal dehalogenation. google.com |

Derivatization Strategies and Synthetic Transformations of this compound

The presence of three distinct functional groups on the benzene ring of this compound offers multiple avenues for synthetic derivatization. Chemists can selectively target the nitro group, the chloro substituent, or the methoxy groups to create a wide array of new molecules.

The nitro group is a versatile functional group that can be transformed into a variety of other functionalities, most notably the amino group. The reduction of the nitro group in chloronitroarenes is a common and important industrial reaction.

A key transformation of this compound is its reduction to the corresponding aniline (B41778) derivative. For the structurally similar 4-chloro-2,5-dimethoxynitrobenzene (B1583379), this reduction can be effectively carried out using hydrazine hydrate (B1144303) in the presence of a supported nickel catalyst in ethanol. This method avoids the use of hydrogen gas and dehalogenation inhibitors, offering a simpler and safer process with high yields. researchgate.net Another patent describes the catalytic reduction of 4-chloro-2,5-dimethoxynitrobenzene to 4-chloro-2,5-dimethoxyaniline (B1194742) using hydrogen gas in the presence of a modified platinum-on-carbon catalyst in an aromatic solvent. google.com The reaction is performed at elevated temperatures and pressures in the presence of a base and an amine. google.com A similar process for the synthesis of 2,4-dimethoxyaniline (B45885) from 2,4-dimethoxynitrobenzene employs hydrazine hydrate with ferric chloride and activated carbon in ethanol. google.com

The catalytic hydrogenation of chloronitrobenzenes is a widely studied area. researchgate.net The choice of catalyst and reaction conditions is crucial to achieve high selectivity for the reduction of the nitro group while preserving the C-Cl bond. researchgate.net Platinum-based catalysts are often effective for this transformation. researchgate.net

| Reaction | Reagents and Conditions | Product | Key Features | Reference |

| Reduction to Aniline | Hydrazine hydrate, supported nickel catalyst, ethanol | 4-chloro-2,5-dimethoxyaniline (from 4-chloro-2,5-dimethoxynitrobenzene) | Avoids hydrogen gas, high yield. | researchgate.net |

| Catalytic Hydrogenation | H₂, modified Pt/C catalyst, aromatic solvent, base, amine | 4-chloro-2,5-dimethoxyaniline (from 4-chloro-2,5-dimethoxynitrobenzene) | High temperature and pressure. | google.com |

| Reduction with Hydrazine Hydrate | Hydrazine hydrate, FeCl₃, activated carbon, ethanol | 2,4-dimethoxyaniline (from 2,4-dimethoxynitrobenzene) | Reflux temperature, high yield and purity. | google.com |

The chloro group on the aromatic ring of this compound is activated towards nucleophilic aromatic substitution (SNA_r) by the presence of the ortho-nitro group. The electron-withdrawing nature of the nitro group stabilizes the intermediate Meisenheimer complex, facilitating the displacement of the chloride ion by a nucleophile. tardigrade.in

While specific examples of nucleophilic substitution on this compound are not detailed in the provided search results, the reactivity of similar compounds suggests that a variety of nucleophiles could displace the chloro group. For instance, in 1-chloro-3,5-dinitrobenzene, the halogen can be substituted by nucleophiles such as triazolate anions and phenoxides. nih.govresearchgate.net The reactivity in such systems can be influenced by the solvent and the nature of the nucleophile. nih.gov

It is expected that this compound would react with strong nucleophiles like alkoxides, amines, and thiolates at the chloro position. The two methoxy groups, being electron-donating, may have a deactivating effect on the SNA_r reaction compared to a dinitro-substituted system, but the ortho-nitro group's powerful activating effect should still allow for such transformations.

| Nucleophile Type | Expected Product | Rationale based on Similar Systems |

| Amines (e.g., R₂NH) | N-substituted-3,5-dimethoxy-2-nitroaniline | The chloro group activated by the ortho-nitro group should be susceptible to displacement by amines. |

| Alkoxides (e.g., RO⁻) | 1-alkoxy-3,5-dimethoxy-2-nitrobenzene | Alkoxides are strong nucleophiles that readily participate in SNA_r reactions with activated haloarenes. |

| Thiolates (e.g., RS⁻) | 1-alkylthio-3,5-dimethoxy-2-nitrobenzene | Thiolates are soft and potent nucleophiles for SNA_r reactions. |

The methoxy groups in this compound can be modified, typically through ether cleavage to yield the corresponding phenols. This transformation is valuable for introducing new functional groups or for synthesizing derivatives with different properties.

A common reagent for the demethylation of aryl methyl ethers is boron tribromide (BBr₃). orgsyn.orgmdma.ch This reagent is effective at or below room temperature and can cleave multiple methoxy groups in a molecule. mdma.ch The reaction likely proceeds through the formation of a complex between the boron tribromide and the ether oxygen, followed by the cleavage of the methyl-oxygen bond. mdma.ch It is important to use a sufficient stoichiometric amount of BBr₃, especially in the presence of other basic functional groups like the nitro group. mdma.ch

Other methods for ether cleavage exist, such as using strong acids like HBr or HI, but these often require harsh conditions. libretexts.org The choice of reagent can be critical to avoid unwanted side reactions, especially given the presence of the other functional groups in this compound.

In some biological systems, demethylation of methoxylated aromatic compounds is a known metabolic pathway. For example, methoxylated polychlorinated biphenyls (PCBs) can be demethylated in poplar plants to form hydroxylated metabolites. nih.gov Fungal peroxygenases have also been shown to catalyze the cleavage of methyl aryl ethers. nih.gov

| Reaction | Reagent/Method | Expected Product | Key Features | Reference |

| Demethylation | Boron tribromide (BBr₃) | 1-Chloro-3,5-dihydroxy-2-nitrobenzene | Effective at low temperatures, complete demethylation. | orgsyn.orgmdma.ch |

| Acidic Cleavage | HBr or HI | 1-Chloro-3,5-dihydroxy-2-nitrobenzene | Requires strong acid and potentially harsh conditions. | libretexts.org |

| Transetherification | Sodium alkoxide in toluene | 1-Chloro-3-alkoxy-5-methoxy-2-nitrobenzene | Demonstrated on the related 2,4-dimethoxynitrobenzene. chemicalbook.com | chemicalbook.com |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment in Research on 1 Chloro 3,5 Dimethoxy 2 Nitrobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Aromatic Systems

NMR spectroscopy is a powerful, non-destructive analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and coupling constants, the precise arrangement of atoms can be determined.

The ¹H NMR spectrum of 1-Chloro-3,5-dimethoxy-2-nitrobenzene is expected to exhibit distinct signals corresponding to its aromatic and methoxy (B1213986) protons. Due to the substitution pattern, the two aromatic protons are in different chemical environments and are expected to appear as distinct signals.

The electron-withdrawing nature of the nitro group and the chlorine atom, combined with the electron-donating effect of the methoxy groups, influences the chemical shifts of the aromatic protons. The nitro group, being strongly deshielding, will cause protons ortho and para to it to shift downfield (to a higher ppm value). chemicalbook.com Conversely, the methoxy groups are electron-donating and will cause a shielding effect (upfield shift) on the ortho and para protons.

In this compound, the proton at the C4 position is flanked by two methoxy groups, while the proton at the C6 position is adjacent to a methoxy group and the chlorine atom. The proton at C6 is expected to be more deshielded due to the proximity of the nitro group. The two aromatic protons, H-4 and H-6, would likely appear as doublets due to coupling with each other. The methoxy groups at positions C3 and C5 are chemically distinct due to the ortho nitro group and will likely appear as two separate singlets in the aliphatic region of the spectrum.

Predicted ¹H NMR Chemical Shifts for this compound: This data is predicted based on the analysis of similar substituted nitrobenzenes and anisoles.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H-4 | 6.5 - 7.0 | d |

| Aromatic H-6 | 7.0 - 7.5 | d |

| Methoxy (-OCH₃) at C3 | 3.8 - 4.0 | s |

| Methoxy (-OCH₃) at C5 | 3.8 - 4.0 | s |

d = doublet, s = singlet

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, eight distinct signals are expected, corresponding to the six carbons of the benzene (B151609) ring and the two carbons of the methoxy groups.

The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon atom attached to the nitro group (C2) is expected to be significantly deshielded and appear at a high chemical shift. fiveable.me The carbons bearing the methoxy groups (C3 and C5) will also be shifted downfield due to the electronegativity of the oxygen atoms. rsc.org The carbon attached to the chlorine atom (C1) will also exhibit a downfield shift. fiveable.me The remaining aromatic carbons (C4 and C6) will have chemical shifts influenced by the relative positions of the various substituents. The two methoxy carbons will appear in the aliphatic region of the spectrum.

Predicted ¹³C NMR Chemical Shifts for this compound: This data is predicted based on the analysis of similar substituted nitrobenzenes and anisoles.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1-Cl | 125 - 135 |

| C2-NO₂ | 145 - 155 |

| C3-OCH₃ | 150 - 160 |

| C4 | 100 - 110 |

| C5-OCH₃ | 150 - 160 |

| C6 | 110 - 120 |

| -OCH₃ at C3 | 55 - 65 |

| -OCH₃ at C5 | 55 - 65 |

To definitively assign each proton and carbon signal, two-dimensional (2D) NMR techniques are employed. These experiments reveal correlations between nuclei, allowing for the complete assembly of the molecular structure. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, a cross-peak between the signals of the H-4 and H-6 protons would be expected, confirming their spatial proximity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals to which they are directly attached (one-bond C-H correlation). youtube.com This would allow for the unambiguous assignment of the H-4 signal to the C4 carbon, the H-6 signal to the C6 carbon, and the methoxy proton signals to their respective methoxy carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. youtube.com This is particularly useful for identifying and assigning quaternary (non-protonated) carbons. For instance, the H-4 proton would show correlations to C2, C3, C5, and C6, while the H-6 proton would show correlations to C1, C2, C4, and C5. The methoxy protons would show a three-bond correlation to the carbon atom they are attached to (C3 and C5 respectively). These long-range correlations provide the final pieces of the puzzle for a complete and confident structural assignment.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies

The FT-IR and Raman spectra of this compound are expected to show characteristic absorption bands corresponding to its various functional groups.

The most prominent features in the FT-IR spectrum are typically the strong absorptions from the nitro group. spectroscopyonline.com The asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro group give rise to two intense peaks. spectroscopyonline.comnih.gov The aromatic C-O stretching of the methoxy groups and the C-Cl stretching vibration are also expected to be present. The aromatic C-H and C=C stretching vibrations will also be observed.

Raman spectroscopy is particularly useful for observing vibrations of symmetric, non-polar bonds. researchgate.netchemicalbook.com Therefore, the symmetric stretch of the nitro group and the aromatic ring vibrations are often strong in the Raman spectrum.

Predicted Characteristic Vibrational Modes for this compound: This data is compiled from typical vibrational frequencies for the respective functional groups.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (FT-IR) | Expected Intensity (Raman) |

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Medium |

| Aliphatic C-H Stretch (-OCH₃) | 3000 - 2850 | Medium | Medium |

| Asymmetric NO₂ Stretch | 1550 - 1500 | Strong | Medium |

| Symmetric NO₂ Stretch | 1390 - 1330 | Strong | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong | Medium-Strong |

| Asymmetric C-O-C Stretch | 1275 - 1200 | Strong | Weak |

| Symmetric C-O-C Stretch | 1075 - 1020 | Medium | Strong |

| C-Cl Stretch | 800 - 600 | Medium-Strong | Strong |

| NO₂ Scissoring | 890 - 835 | Medium | Medium |

In cases of complex spectra where vibrational modes overlap or assignments are ambiguous, isotopic labeling can be a powerful tool for definitive assignment. nih.govredalyc.orgresearchgate.net By selectively replacing an atom with one of its heavier isotopes (e.g., ¹²C with ¹³C, ¹⁴N with ¹⁵N, or ¹H with ²H), the mass of the vibrating group is changed, leading to a predictable shift in the frequency of the corresponding vibrational mode.

For this compound, several isotopic labeling strategies could be employed:

¹⁵N Labeling: Synthesizing the molecule with a ¹⁵N-labeled nitro group would cause a downward shift in the frequencies of the NO₂ stretching and bending modes, confirming their assignment.

¹³C Labeling: Selective incorporation of ¹³C at specific positions in the benzene ring or in the methoxy groups would help in assigning the C-C, C-O, and C-Cl stretching modes.

Deuterium (B1214612) Labeling: Replacing the hydrogen atoms of the methoxy groups with deuterium would shift the C-H stretching and bending vibrations to lower wavenumbers, aiding in their identification.

This technique provides an empirical method to verify the theoretical assignments of vibrational modes, enhancing the confidence in the structural characterization of this compound. redalyc.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement of the parent ion. This technique can distinguish between compounds with the same nominal mass but different elemental formulas, thereby offering a high degree of confidence in the identification of this compound.

A hypothetical HRMS analysis would yield the following type of data:

Interactive Data Table: Hypothetical HRMS Data for this compound

| Ion Formula | Calculated m/z | Measured m/z | Mass Error (ppm) | Relative Abundance (%) |

| [C₈H₈³⁵ClNO₄]⁺ | 217.0142 | Data not available | Data not available | Data not available |

| [C₈H₈³⁷ClNO₄]⁺ | 219.0112 | Data not available | Data not available | Data not available |

Note: The table above is illustrative. Specific experimental data for this compound was not found in the reviewed sources.

The fragmentation of this compound under mass spectrometry conditions would likely involve the loss of the nitro group (-NO₂) or methoxy groups (-OCH₃), as well as the chlorine atom. Analysis of these fragments provides further structural confirmation.

X-ray Crystallography for Solid-State Molecular and Crystal Structure of this compound

Despite extensive searches, a complete, publicly available crystal structure determination for this compound could not be located. Research on analogous compounds, such as other chlorinated and nitrated benzenes, indicates the types of structural features that could be anticipated. researchgate.netmdpi.com

Molecular Conformation and Stereochemistry

A crystallographic study of this compound would reveal the planarity of the benzene ring and the orientation of its substituents. Steric hindrance between the adjacent chloro, methoxy, and nitro groups would likely cause the nitro group and possibly the methoxy groups to be twisted out of the plane of the benzene ring. researchgate.net The precise dihedral angles between the plane of the aromatic ring and the planes of these substituent groups would be a key finding. The compound itself is achiral and therefore would not exhibit specific stereoisomers unless it crystallizes in a chiral space group.

Crystal Packing and Intermolecular Interactions (e.g., Halogen Bonds, π-π Stacking)

The arrangement of molecules in the crystal lattice is dictated by a variety of intermolecular interactions. In the case of this compound, several types of non-covalent interactions would be expected to play a role in the crystal packing. These include:

Halogen Bonding: The chlorine atom, being an electrophilic halogen, could participate in halogen bonds with the oxygen atoms of the nitro or methoxy groups of neighboring molecules. researchgate.net

π-π Stacking: The aromatic rings of adjacent molecules may engage in π-π stacking interactions, contributing to the stability of the crystal lattice. researchgate.net

C-H···O Hydrogen Bonds: Weak hydrogen bonds between the aromatic or methyl C-H groups and the oxygen atoms of the nitro and methoxy groups are also likely to be present, further influencing the supramolecular assembly. mdpi.com

A hypothetical table of crystallographic data is presented below to illustrate the type of information that would be obtained from such a study.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

Note: The table above is illustrative. Specific experimental data for this compound was not found in the reviewed sources.

Computational and Theoretical Chemistry Studies of 1 Chloro 3,5 Dimethoxy 2 Nitrobenzene

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the detailed investigation of molecular properties.

Geometry Optimization and Conformational Analysis

The first step in the computational analysis of 1-Chloro-3,5-dimethoxy-2-nitrobenzene involves geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For a molecule with flexible groups like the methoxy (B1213986) substituents, a conformational analysis is crucial. This involves exploring the different spatial orientations (conformers) of these groups to identify the global energy minimum.

Computational studies on related dimethoxybenzene derivatives have demonstrated that DFT methods, such as those employing the B3LYP functional with a suitable basis set like 6-311G(d,p), can accurately predict these geometric parameters. researchgate.net The optimized geometry provides the foundation for all subsequent calculations of the molecule's properties.

Table 1: Illustrative Optimized Geometrical Parameters of this compound (Hypothetical Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Cl | 1.74 | ||

| C-N | 1.47 | ||

| C-O (methoxy) | 1.36 | ||

| O-C (methyl) | 1.43 | ||

| C-C (ring avg.) | 1.39 | ||

| C-C-N | 121.5 | ||

| C-C-Cl | 119.8 | ||

| C-C-O | 115.0 / 125.0 | ||

| O-N-O | 124.0 | ||

| C-C-N-O | |||

| C-C-O-C |

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Electronic Properties

The electronic properties of a molecule are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.net

For this compound, the electron-withdrawing nitro group is expected to significantly lower the energy of the LUMO, localizing it primarily on the nitrobenzene (B124822) moiety. Conversely, the electron-donating methoxy groups will raise the energy of the HOMO. DFT calculations, often using functionals like B3LYP, can provide accurate predictions of these orbital energies and the resulting energy gap. researchgate.net A smaller HOMO-LUMO gap generally implies higher chemical reactivity.

Analysis of the molecular electrostatic potential (MEP) provides a visual representation of the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. In this compound, the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the nitro and methoxy groups, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms.

Table 2: Illustrative Electronic Properties of this compound (Hypothetical Data)

| Property | Value (eV) |

| HOMO Energy | -6.8 |

| LUMO Energy | -2.5 |

| HOMO-LUMO Gap | 4.3 |

| Ionization Potential | 6.8 |

| Electron Affinity | 2.5 |

Note: This table contains hypothetical data for illustrative purposes.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are a powerful tool for predicting various spectroscopic parameters, which can aid in the experimental characterization of a compound.

Vibrational Frequencies: Theoretical calculations of vibrational frequencies (infrared and Raman spectra) can be performed using DFT. By calculating the second derivatives of the energy with respect to the atomic positions, a set of normal modes and their corresponding frequencies can be obtained. These calculated frequencies are often systematically scaled to correct for anharmonicity and other limitations of the theoretical model, leading to excellent agreement with experimental spectra. nih.govresearchgate.net For this compound, characteristic vibrational modes would include C-H stretching, C=C aromatic ring stretching, NO₂ symmetric and asymmetric stretching, C-Cl stretching, and C-O stretching of the methoxy groups.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another important application of DFT. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the magnetic shielding tensors for each nucleus. researchgate.net These values can then be converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Accurate prediction of ¹H and ¹³C NMR spectra can be invaluable for structure elucidation and confirmation. Recent advances in machine learning, trained on large datasets of experimental and calculated shifts, have further improved the accuracy of NMR predictions. nih.govnih.gov

Reaction Mechanism Elucidation via Advanced Computational Methods

Beyond static molecular properties, computational chemistry can be employed to study the dynamics of chemical reactions, providing a detailed picture of how a molecule is formed or how it transforms.

Transition State Analysis for Synthetic Pathways of this compound

The synthesis of this compound likely involves electrophilic nitration of 1-chloro-3,5-dimethoxybenzene (B30813). Computational methods can be used to model this reaction mechanism in detail. This involves identifying the reactants, products, and any intermediates, as well as the transition states that connect them.

A transition state is a high-energy structure along the reaction coordinate that represents the energy barrier that must be overcome for the reaction to proceed. Locating the transition state geometry is a critical part of understanding the reaction mechanism. Computational algorithms can search for these saddle points on the potential energy surface. Once found, the structure of the transition state can reveal important details about the bond-making and bond-breaking processes. For the nitration of 1-chloro-3,5-dimethoxybenzene, the transition state would likely involve the formation of a sigma complex (Wheland intermediate) where the nitronium ion (NO₂⁺) has attacked the aromatic ring.

Thermodynamic and Kinetic Profiles of Transformations

By calculating the energies of the reactants, transition states, and products, a complete thermodynamic and kinetic profile of the reaction can be constructed.

Kinetics: The energy difference between the reactants and the transition state defines the activation energy (Ea) of the reaction. According to transition state theory, the activation energy is the primary determinant of the reaction rate. A higher activation energy corresponds to a slower reaction. By comparing the activation energies for nitration at different positions on the 1-chloro-3,5-dimethoxybenzene ring, computational methods can predict the regioselectivity of the reaction. The directing effects of the chloro and methoxy substituents would be quantitatively assessed through these calculations.

Molecular Modeling of Substituent Effects and Reactivity Predictions

Currently, there is a notable absence of specific computational and theoretical chemistry studies focusing exclusively on this compound in publicly accessible scientific literature. While general principles of computational chemistry allow for the prediction of substituent effects on aromatic systems, detailed research findings and data tables derived from molecular modeling of this particular compound are not available.

General theoretical frameworks, such as those based on Density Functional Theory (DFT), are often employed to understand the influence of various functional groups on the electronic structure and reactivity of benzene (B151609) derivatives. researchgate.netglobalresearchonline.net In the case of this compound, the interplay of the chloro, dimethoxy, and nitro substituents would be expected to create a unique electronic environment.

The methoxy groups (-OCH₃) are generally considered electron-donating groups through resonance, increasing the electron density on the aromatic ring, particularly at the ortho and para positions. libretexts.org Conversely, the nitro group (-NO₂) is a strong electron-withdrawing group, both through resonance and inductive effects, which deactivates the ring towards electrophilic substitution and directs incoming groups to the meta position relative to itself. libretexts.org The chlorine atom acts as an electron-withdrawing group via induction but an electron-donating group through resonance. libretexts.org

Although no dedicated studies on this compound were identified, the principles demonstrated in the computational analysis of compounds with similar functionalities, such as other chloro-nitro-dimethoxybenzene derivatives or polysubstituted nitrobenzenes, would be applicable. researchgate.netscirp.org A specific computational investigation of this compound would be necessary to generate detailed data and reactivity predictions for this compound.

Advanced Research Applications of 1 Chloro 3,5 Dimethoxy 2 Nitrobenzene As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Organic Molecules

The primary role of 1-Chloro-3,5-dimethoxy-2-nitrobenzene in the synthesis of complex molecules is as a latent precursor to 2-Chloro-4,6-dimethoxyaniline (B26236). The nitro group can be readily reduced to an amine, a critical transformation that unlocks pathways to a variety of nitrogen-containing compounds. evitachem.com This reduction is a standard procedure in organic synthesis, often accomplished with reagents like tin(II) chloride or through catalytic hydrogenation. researchgate.netchemicalbook.com The resulting aniline (B41778) derivative, with its specific substitution pattern, is primed for cyclization reactions to form valuable heterocyclic cores.

Synthesis of Nitrogen-Containing Heterocyclic Compounds (e.g., Indoles, Quinolines, Azacycles)

The aniline derived from this compound is an ideal starting point for building nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and biologically active compounds.

Indoles: The Bischler indole (B1671886) synthesis is a powerful method for creating indoles from anilines and α-haloketones. Following this methodology, anilines with electron-donating groups, such as the dimethoxy-substituted aniline derived from the title compound, are particularly suitable. For instance, the reaction of 3,5-dimethoxyaniline (B133145) with benzoin (B196080) (an α-hydroxyketone that can isomerize to an α-ketol suitable for the reaction) yields 4,6-dimethoxy-2,3-diphenylindole. publish.csiro.au This demonstrates a viable route to highly substituted indoles starting from a dimethoxyaniline precursor. The intermediate amino ketone can be isolated and subsequently cyclized upon heating. publish.csiro.au

Another relevant method is the Hemetsberger synthesis, which is effective for producing 2-carboxyindoles. This reaction involves the condensation of an aromatic aldehyde with methyl azidoacetate, followed by thermal decomposition of the resulting vinyl azide (B81097) and intramolecular cyclization. researchgate.net For example, 2,4-dimethoxybenzaldehyde (B23906) can be converted into methyl 4,6-dimethoxyindole-2-carboxylate via this route. researchgate.net These indole-2-carboxylates are versatile intermediates that can be further modified, for example, by reduction and oxidation to form indole-2-carbaldehydes, which are precursors to compounds like thiosemicarbazones with potential antioxidant and anticholinesterase activities. researchgate.net

Quinolines: Quinoline (B57606) scaffolds are accessible from aniline precursors through several classic named reactions. The Doebner reaction, for example, allows for the one-step synthesis of quinoline-4-carboxylic acids from an aniline, a benzaldehyde, and pyruvic acid. nih.gov Research has shown the successful synthesis of 6-methoxy-2-arylquinoline-4-carboxylic acids starting from p-anisidine (B42471) (a methoxyaniline). nih.gov By analogy, 2-chloro-4,6-dimethoxyaniline could be employed to produce highly substituted 6,8-dimethoxyquinoline (B1356820) derivatives, which are of interest in medicinal chemistry.

The synthesis of 2-chloro-4,6-dimethoxy quinoline itself has been documented, highlighting the accessibility of this specific heterocyclic system (see Table 1). researchgate.net Furthermore, related 6,7-dimethoxy-4-anilinoquinolines have been synthesized and evaluated as potent inhibitors of the c-Met kinase, a target in cancer therapy, underscoring the importance of dimethoxy-substituted quinolines in drug discovery. nih.gov

Table 1: Examples of Synthesized Heterocycles from Dimethoxy-Substituted Precursors This table is interactive. Click on the headers to sort.

| Precursor Type | Target Heterocycle | Synthetic Method | Reference |

|---|---|---|---|

| Dimethoxyaniline | 4,6-Dimethoxy-2,3-diphenylindole | Bischler Synthesis | publish.csiro.au |

| Dimethoxybenzaldehyde | Methyl 4,6-dimethoxyindole-2-carboxylate | Hemetsberger Synthesis | researchgate.net |

| Methoxyaniline (p-anisidine) | 6-Methoxy-2-phenylquinoline-4-carboxylic acid | Doebner Reaction | nih.gov |

| Dichloro-dimethoxy quinazoline (B50416) | 2-Chloro-4-(arylamino)-6,7-dimethoxy quinazoline | Nucleophilic Substitution |

Development of Substituted Aromatic Scaffolds for Chemical Biology Research

The heterocyclic systems derived from this compound are valuable scaffolds for chemical biology and medicinal chemistry. The specific substitution pattern—particularly the electron-donating methoxy (B1213986) groups—can significantly influence the biological activity of the final molecule.

For example, dimethoxyindole derivatives have been investigated for a range of biological activities. Novel hydrazide-hydrazones built on a 4,6-dimethoxyindole (B1331502) core have been synthesized and evaluated for their ability to inhibit cholinesterase enzymes, which is a key strategy in the management of Alzheimer's disease. researchgate.net Similarly, quinoline derivatives featuring dimethoxy substituents are prevalent in drug discovery programs. As mentioned, 6,7-dimethoxy-4-anilinoquinolines act as c-Met inhibitors, and other 6-methoxy-2-arylquinolines have been explored as potential inhibitors of P-glycoprotein, a protein associated with multidrug resistance in cancer. nih.govnih.gov The synthesis of 2-chloro-4-(arylamino)-6,7-dimethoxy quinazoline derivatives has also been reported, with these compounds being evaluated for anti-inflammatory activity.

The role of this compound is therefore as a foundational building block, providing access to the core aromatic and heterocyclic structures that are subsequently elaborated and optimized for specific biological targets.

Intermediate in Multi-Step Organic Transformations

Beyond being a starting point for heterocyclic synthesis, the structure of this compound is well-suited for use as an intermediate in longer, multi-step synthetic sequences where its functional groups are modified in a controlled order.

Sequential Functionalization Strategies Leveraging Multiple Reactive Sites

The molecule possesses three distinct types of functional groups, each with its own characteristic reactivity, allowing for sequential chemical modifications.

Nitro Group Reduction: As previously discussed, the nitro group is readily reduced to an aniline. This is often the first step in a sequence, as the resulting amino group is a powerful directing group for subsequent electrophilic aromatic substitution and a key nucleophile for cyclization reactions. evitachem.comresearchgate.net

Nucleophilic Aromatic Substitution (SNAr) of the Chloro Group: The chlorine atom is activated towards nucleophilic aromatic substitution by the presence of the ortho-nitro group, which is a strong electron-withdrawing group. This allows the chlorine to be displaced by various nucleophiles, such as amines or alkoxides. This reaction is a common strategy for introducing new substituents onto an aromatic ring. For example, studies on the reaction of 2-chloro-3,5-dinitropyridine (B146277) with anilines demonstrate this type of reactivity, proceeding through a Meisenheimer complex intermediate. organic-chemistry.org This allows for the introduction of a new carbon-nitrogen bond before or after the modification of the nitro group.

Modification of Methoxy Groups: The methoxy groups are generally stable under many reaction conditions. However, they can be cleaved to form phenols using strong acids like HBr or Lewis acids like BBr₃. This unmasking of hydroxyl groups can be a late-stage functionalization step to introduce new points for derivatization or to modulate a molecule's biological activity and solubility.

A hypothetical synthetic plan could involve (i) nucleophilic substitution of the chloride, (ii) reduction of the nitro group, and (iii) subsequent cyclization or other modifications involving the newly formed aniline and the remaining methoxy groups. This controlled, stepwise manipulation of the functional groups makes this compound a versatile intermediate for building molecular complexity.

Future Research Directions and Unexplored Avenues for 1 Chloro 3,5 Dimethoxy 2 Nitrobenzene Chemistry

Development of Novel and Sustainable Asymmetric Synthetic Routes

The generation of chiral molecules from achiral starting materials is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and agrochemical industries. While the direct asymmetric synthesis involving 1-chloro-3,5-dimethoxy-2-nitrobenzene has not been extensively reported, the existing functionalities on the aromatic ring provide fertile ground for the development of novel stereoselective transformations.

Future research could focus on the asymmetric reduction of the nitro group to an amino group. The resulting chiral amine would be a valuable synthon for a variety of biologically active molecules. The development of chiral catalysts, whether transition-metal-based or organocatalytic, that can effectively differentiate between the two enantiotopic faces of the prochiral nitro group is a significant challenge. Success in this area would provide a direct route to enantiomerically enriched 2-amino-1-chloro-3,5-dimethoxybenzene derivatives.

Another promising avenue is the exploration of asymmetric nucleophilic aromatic substitution (SNAAr) reactions. While the chlorine atom is activated by the ortho-nitro group, developing catalytic systems that can control the stereochemistry of the incoming nucleophile would be a significant advancement. This could involve the use of chiral phase-transfer catalysts or chiral N-heterocyclic carbenes (NHCs) to mediate the substitution process.

| Potential Asymmetric Transformation | Proposed Catalytic System | Target Chiral Product | Potential Application |

| Asymmetric Nitro Reduction | Chiral Ruthenium or Iridium complexes with chiral diphosphine ligands | (R)- or (S)-2-amino-1-chloro-3,5-dimethoxybenzene | Intermediate for chiral pharmaceuticals |

| Asymmetric Nucleophilic Aromatic Substitution | Chiral Phase-Transfer Catalyst (e.g., Cinchona alkaloid-derived) | Chiral ethers or amines from substitution of the chloro group | Building blocks for complex natural products |

| Organocatalytic Deracemization | Chiral Brønsted acids or bases | Enantiomerically pure derivatives of racemic products | Access to single enantiomer drugs |

Exploration of New Reactivity under Emerging Catalytic Systems

The reactivity of this compound can be significantly expanded through the application of modern catalytic methods. The presence of a chloro substituent opens the door to a wide array of cross-coupling reactions, which remain largely unexplored for this specific substrate.

Future work should investigate the utility of palladium, nickel, and copper catalysts for carbon-carbon and carbon-heteroatom bond formation at the C1 position. For instance, Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions could be optimized to introduce a variety of substituents, thereby rapidly diversifying the molecular scaffold. A key challenge will be to achieve selective coupling at the chloro position without affecting the other functional groups.

Furthermore, the development of photocatalytic and electrocatalytic methods for the transformation of this compound represents a frontier in sustainable chemistry. Photocatalytic systems could enable novel transformations, such as the direct C-H functionalization of the aromatic ring or the selective reduction of the nitro group under mild conditions. rsc.org Electrocatalysis could offer an alternative green approach to mediate redox reactions on the molecule.

| Catalytic Reaction | Catalyst System | Potential Product | Significance |

| Suzuki Coupling | Pd(PPh₃)₄ / K₂CO₃ | 1-Aryl-3,5-dimethoxy-2-nitrobenzene | Construction of biaryl frameworks |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ / BINAP / NaOtBu | N-Aryl-3,5-dimethoxy-2-nitroaniline | Synthesis of functionalized anilines |

| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI / Et₃N | 1-Alkynyl-3,5-dimethoxy-2-nitrobenzene | Access to conjugated systems |

| Photocatalytic Nitro Reduction | Eosin Y / TEOA / Green LED | 2-Amino-1-chloro-3,5-dimethoxybenzene | Mild and selective reduction |

Advanced Applications in Materials Science and Supramolecular Chemistry

The electron-deficient nature of the nitro-substituted aromatic ring, combined with the potential for functionalization at the chloro and methoxy (B1213986) groups, makes this compound an interesting candidate for the design of novel materials and supramolecular assemblies.

In materials science, this compound could serve as a precursor for the synthesis of electro-active polymers or organic semiconductors. The nitro group can be converted into other functionalities, such as an amino or a cyano group, to tune the electronic properties of the resulting materials. The incorporation of this building block into larger conjugated systems could lead to materials with interesting optical and electronic properties for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). For instance, nitrobenzene-functionalized single-walled carbon nanotubes have been shown to have applications in energy storage and release. acs.org

In the realm of supramolecular chemistry, the nitro group can act as a hydrogen bond acceptor, while the methoxy groups can also participate in non-covalent interactions. This could be exploited in the design of host-guest complexes or self-assembling systems. For example, the encapsulation of this compound within a macrocyclic host, such as a cucurbituril, could modify its reactivity and photophysical properties. acs.org

| Area of Application | Proposed Research | Potential Outcome |

| Organic Electronics | Polymerization of functionalized derivatives | Novel conductive or semi-conductive polymers |

| Non-linear Optics | Synthesis of push-pull chromophores | Materials with high second-order non-linear optical activity |

| Supramolecular Gels | Design of self-assembling low molecular weight gelators | New soft materials with tunable properties |

| Chemical Sensing | Incorporation into fluorescent sensor arrays | Chemosensors for the detection of specific analytes |

Interdisciplinary Research at the Interface of Organic Chemistry with Other Scientific Disciplines